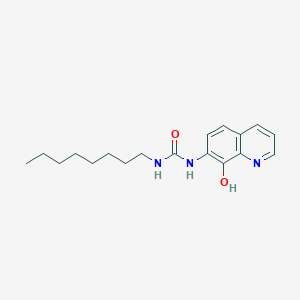
2(5H)-Thiophenone, 4-nitro-3-(phenylamino)-, oxime, 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(5H)-Thiophenone, 4-nitro-3-(phenylamino)-, oxime, 1,1-dioxide is a complex organic compound that belongs to the class of thiophenones Thiophenones are sulfur-containing heterocyclic compounds known for their diverse chemical properties and applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Thiophenone, 4-nitro-3-(phenylamino)-, oxime, 1,1-dioxide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of a thiophenone derivative, followed by the introduction of the phenylamino group through a substitution reaction. The final step involves the formation of the oxime group under specific reaction conditions, such as the use of hydroxylamine hydrochloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates. The scalability of the synthesis process is crucial for industrial applications, and methods such as solvent extraction and recrystallization are often employed to purify the final product.
化学反应分析
Types of Reactions
2(5H)-Thiophenone, 4-nitro-3-(phenylamino)-, oxime, 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The phenylamino group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often require acidic conditions and catalysts such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted thiophenone derivatives.
科学研究应用
2(5H)-Thiophenone, 4-nitro-3-(phenylamino)-, oxime, 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2(5H)-Thiophenone, 4-nitro-3-(phenylamino)-, oxime, 1,1-dioxide involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. The phenylamino group can interact with cellular proteins and enzymes, potentially inhibiting their activity. The oxime group can form stable complexes with metal ions, affecting various biochemical pathways.
相似化合物的比较
Similar Compounds
Thiophenone derivatives: Compounds with similar thiophene rings but different substituents.
Nitroaromatic compounds: Compounds with nitro groups attached to aromatic rings.
Oxime derivatives: Compounds with oxime functional groups.
Uniqueness
2(5H)-Thiophenone, 4-nitro-3-(phenylamino)-, oxime, 1,1-dioxide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
392728-95-9 |
|---|---|
分子式 |
C10H9N3O5S |
分子量 |
283.26 g/mol |
IUPAC 名称 |
N-(4-anilino-3-nitro-1,1-dioxo-2H-thiophen-5-ylidene)hydroxylamine |
InChI |
InChI=1S/C10H9N3O5S/c14-12-10-9(11-7-4-2-1-3-5-7)8(13(15)16)6-19(10,17)18/h1-5,11,14H,6H2 |
InChI 键 |
AHIRAGVKGURJSH-UHFFFAOYSA-N |
规范 SMILES |
C1C(=C(C(=NO)S1(=O)=O)NC2=CC=CC=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


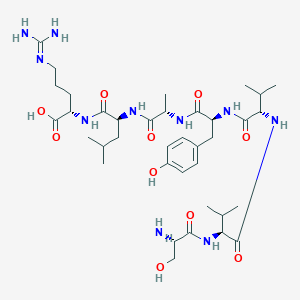
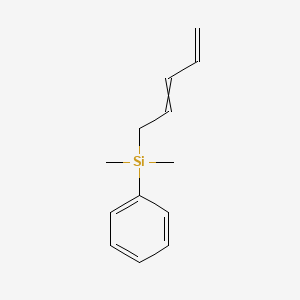
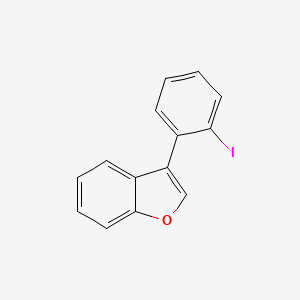
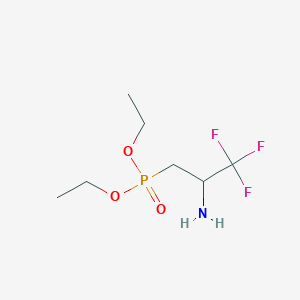
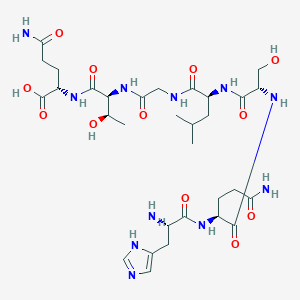
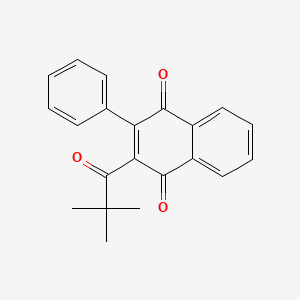
![Pyridine, 2-[4-(1,1-dimethylethyl)phenyl]-6-methyl-3,4-dipropyl-](/img/structure/B14253478.png)
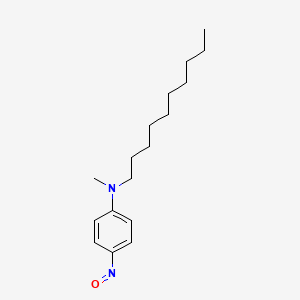
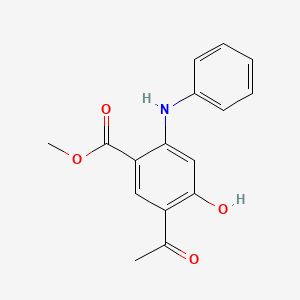
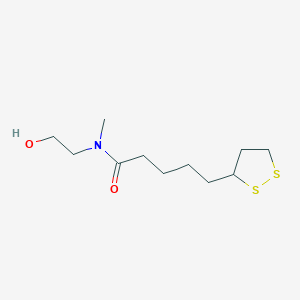

![4-{2-(Acryloyloxy)-4-[(3-carboxypropanoyl)oxy]butoxy}-4-oxobutanoate](/img/structure/B14253533.png)
